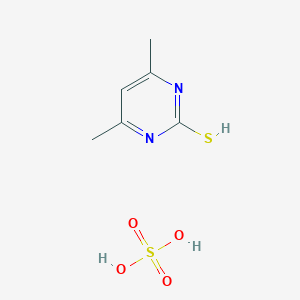
4,6-dimethylpyrimidine-2-thiol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethylpyrimidine-2-thiol: is a heterocyclic compound containing sulfur and nitrogen atoms in its structureSulfuric acid is a highly corrosive and strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives with significant scientific and industrial importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Synthesis of 4,6-Dimethylpyrimidine-2-thiol:
- The synthesis of 4,6-dimethylpyrimidine-2-thiol typically involves the reaction of 4,6-dimethylpyrimidine with thiolating agents such as hydrogen sulfide or thiourea under controlled conditions .
- Another method involves the reaction of 4,6-dimethylpyrimidine with sulfur and a reducing agent like sodium borohydride .
-
Industrial Production Methods:
- Industrial production of 4,6-dimethylpyrimidine-2-thiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity.
- The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- 4,6-Dimethylpyrimidine-2-thiol can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid .
-
Reduction:
-
Substitution:
- Substitution reactions involving 4,6-dimethylpyrimidine-2-thiol can occur at the sulfur atom, leading to the formation of various thioethers and thioesters. Common reagents include alkyl halides and acyl chlorides .
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- 4,6-Dimethylpyrimidine-2-thiol is used as a ligand in coordination chemistry to form metal complexes with unique properties .
- It serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology:
- The compound has been studied for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
- It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine:
- Research has shown that derivatives of 4,6-dimethylpyrimidine-2-thiol exhibit promising anticancer activity.
- It is being explored for its potential use in drug delivery systems.
Industry:
- The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
- It is also utilized in the development of corrosion inhibitors and other industrial applications.
Wirkmechanismus
Molecular Targets and Pathways:
- The mechanism of action of 4,6-dimethylpyrimidine-2-thiol involves its interaction with various molecular targets, including enzymes and receptors.
- It can form coordination complexes with metal ions, affecting their biological activity and function.
- The compound’s thiol group allows it to participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
-
2-Mercaptopyrimidine:
- Similar to 4,6-dimethylpyrimidine-2-thiol, 2-mercaptopyrimidine contains a thiol group and is used in coordination chemistry and as an intermediate in organic synthesis.
-
4,6-Dimethyl-2-mercaptopyrimidine:
- This compound is structurally similar and shares many chemical properties with 4,6-dimethylpyrimidine-2-thiol.
-
2-Aminopyrimidine:
- While lacking the thiol group, 2-aminopyrimidine is another pyrimidine derivative with applications in medicinal chemistry and as a building block for more complex molecules.
Uniqueness:
- The presence of both methyl groups and the thiol group in 4,6-dimethylpyrimidine-2-thiol provides it with unique reactivity and potential for forming diverse derivatives.
- Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
4,6-dimethylpyrimidine-2-thiol;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.H2O4S/c1-4-3-5(2)8-6(9)7-4;1-5(2,3)4/h3H,1-2H3,(H,7,8,9);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXHNGBDZXHMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)S)C.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














